2-Thiophenecarbonyl chloride

Physical Organic Chemistry Reaction Mechanism Kinetics

2-Thiophenecarbonyl chloride (CAS 5271-67-0), also known as 2-thenoyl chloride, is a heterocyclic acyl chloride featuring a thiophene ring substituted with a reactive carbonyl chloride group at the 2-position. Its molecular formula is C5H3ClOS and its molecular weight is 146.59 g/mol.

Molecular Formula C5H3ClOS
Molecular Weight 146.6 g/mol
CAS No. 5271-67-0
Cat. No. B032975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarbonyl chloride
CAS5271-67-0
Synonyms2-(Chlorocarbonyl)thiophene;  2-(Chloroformyl)thiophene;  2-Thenoyl Chloride;  2-Thienylcarbonyl chloride;  2-Thiophencarbonyl chloride;  2-Thiophenecarboxylic Acid Chloride;  2-Thiophenecarboxylic Chloride;  2-Thiopheneformyl Chloride;  5-Thiophene-2-carbon
Molecular FormulaC5H3ClOS
Molecular Weight146.6 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)Cl
InChIInChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H
InChIKeyQIQITDHWZYEEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophenecarbonyl chloride (CAS 5271-67-0): A Strategic Heterocyclic Acyl Chloride for Targeted Acylation in Advanced Synthesis


2-Thiophenecarbonyl chloride (CAS 5271-67-0), also known as 2-thenoyl chloride, is a heterocyclic acyl chloride featuring a thiophene ring substituted with a reactive carbonyl chloride group at the 2-position. Its molecular formula is C5H3ClOS and its molecular weight is 146.59 g/mol . The compound exhibits a refractive index of 1.59, a flash point of 91 °C, and is both moisture- and light-sensitive, requiring storage under inert gas at 2-8°C . As a reactive acylating agent, it is extensively employed to introduce the 2-thiophenecarbonyl (thenoyl) moiety into diverse molecular scaffolds, serving as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers .

The 2-Thiophenecarbonyl chloride Distinction: Why Simple Acyl Chloride Substitution Leads to Synthetic and Performance Failures


Treating 2-thiophenecarbonyl chloride as a generic, interchangeable acyl chloride is a critical procurement and synthetic error. While compounds like benzoyl chloride or 2-furoyl chloride share the acyl chloride functional group, the unique electronic and steric properties conferred by the thiophene ring lead to drastically different reaction outcomes, physicochemical profiles, and biological activities in final products. Direct substitution can result in failed reactions due to mismatched solvolytic pathways [1], altered catalyst performance in polymerization quenching [2], or a complete loss of desired biological activity in the target molecule, as demonstrated in comparative antitumor studies where the thiophene-derived compound exhibited superior potency to both its furan analog and the parent natural product . The evidence below quantifies these critical differentiations.

2-Thiophenecarbonyl chloride (CAS 5271-67-0) Evidence-Based Differentiation Guide for Scientific Procurement


Divergent Solvolytic Mechanism: 2-Thiophenecarbonyl chloride vs. 2-Furoyl chloride

In a direct comparative kinetic study, 2-thiophenecarbonyl chloride and its oxygen-heterocycle analog, 2-furoyl chloride, were shown to undergo solvolysis via fundamentally different mechanistic pathways. This divergence directly impacts the predictability of reaction outcomes when the compounds are used as interchangeable acylating agents [1].

Physical Organic Chemistry Reaction Mechanism Kinetics

Enhanced Biological Potency in Resveratrol Derivatives: Thiophene vs. Furan Modification

The impact of the heterocyclic ring on bioactivity is starkly illustrated by a study synthesizing novel resveratrol derivatives. Using 2-thiophenecarbonyl chloride and 2-furoyl chloride to modify the resveratrol core, the resulting compounds showed dramatically different antitumor activities. The 2-thiophenecarbonyl-derived analog (Compound 3a) exhibited significantly higher potency against cervical cancer HeLa cells compared to both the furan-derived analog and unmodified resveratrol .

Medicinal Chemistry Antitumor Activity Natural Product Derivatization

Validated Quenching Agent for Polyolefin Active Center Counting: 2-Thiophenecarbonyl chloride (TPCC)

2-Thiophenecarbonyl chloride (TPCC) has been established as a validated and effective quenching agent for determining the number of active centers in both homogeneous and heterogeneous olefin polymerization systems. In a systematic study, TPCC was shown to rapidly and quantitatively label active polymer chains, enabling precise kinetic analysis, a property not shared by all acyl chlorides [1][2].

Polymer Chemistry Catalysis Analytical Method

Key Raw Material for Nematicide Tioxazafen: A Proprietary Agrochemical

2-Thiophenecarbonyl chloride (TCC) is the essential and sole acyl chloride used in the industrial synthesis of tioxazafen (Nemastrike®), a broad-spectrum nematicide seed treatment developed by Bayer AG. The selection of TCC is not arbitrary; its specific thiophene moiety is integral to the final 1,2,4-oxadiazole pharmacophore of the active ingredient [1].

Agrochemical Synthesis Process Chemistry Nematicide

Quantified Application Scenarios for 2-Thiophenecarbonyl chloride (CAS 5271-67-0) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Thiophene-Containing Bioactive Molecules with Enhanced Potency

For medicinal chemistry programs where the 2-thenoyl moiety is a privileged scaffold, 2-thiophenecarbonyl chloride is the reagent of choice. As demonstrated by the resveratrol derivative study, its use can yield compounds with quantifiably higher antitumor activity (95.1% inhibition at 75 μmol/L against HeLa cells) compared to analogs made with 2-furoyl chloride or the unmodified parent molecule . This scenario is ideal for projects targeting kinase inhibitors, anti-inflammatory agents, and other therapeutics where the thiophene ring confers specific binding interactions or improved drug-like properties.

Polymer Science: Accurate Determination of Active Centers in Olefin Polymerization Catalysts

In the development and optimization of homogeneous or heterogeneous Ziegler-Natta and post-metallocene catalysts, 2-thiophenecarbonyl chloride (TPCC) serves as a critical analytical tool. Its validated use as a quenching agent provides a direct, quantifiable method to measure the number of active centers and study initial polymerization kinetics by leveraging the sulfur atom as a stable elemental label [1][2]. The method is robust, with the quenching reaction completing within 3 minutes and yielding stable sulfur-labeled polymers when TPCC/Al ratios exceed 1 [1][2].

Agrochemical Process Development: Reliable Sourcing for Nematicide Manufacturing

For process chemists and procurement specialists in the agrochemical sector, 2-thiophenecarbonyl chloride is a non-negotiable raw material for the commercial production of tioxazafen (Nemastrike®), a broad-spectrum nematicide [3]. Its unique structure is essential for constructing the active 1,2,4-oxadiazole core. Any substitution would result in a different molecule with unproven and likely ineffective nematicidal activity. Therefore, securing a consistent, high-purity supply of 2-thiophenecarbonyl chloride is a critical component of the manufacturing supply chain for this important crop protection agent.

Physical Organic Chemistry: Mechanistic Probe for Solvolytic Pathways

2-Thiophenecarbonyl chloride is a valuable substrate for fundamental studies of solvolysis mechanisms. Its distinct behavior compared to 2-furoyl chloride—favoring an addition-elimination pathway in most solvents rather than an ionization pathway—makes it an ideal probe for investigating the interplay between heteroatom effects, solvent nucleophilicity, and ionizing power in acyl transfer reactions [4]. This application is relevant for academic and industrial research groups focused on reaction mechanism elucidation and the development of new synthetic methodologies.

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